3-(1-Methyl-1H-pyrrol-2-YL)piperidine
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Overview
Description
3-(1-Methyl-1H-pyrrol-2-YL)piperidine is a heterocyclic compound that features a piperidine ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrrol-2-YL)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrrole with piperidine under specific conditions to form the desired compound . The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrrol-2-YL)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
3-(1-Methyl-1H-pyrrol-2-YL)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrrol-2-YL)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A similar compound with a five-membered ring structure.
Piperidine: A six-membered ring compound with one nitrogen atom.
Nicotyrine: A compound with a pyridine ring fused to a pyrrole ring.
Uniqueness
3-(1-Methyl-1H-pyrrol-2-YL)piperidine is unique due to its specific ring structure, which combines features of both pyrrole and piperidine. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H16N2 |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-(1-methylpyrrol-2-yl)piperidine |
InChI |
InChI=1S/C10H16N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h3,5,7,9,11H,2,4,6,8H2,1H3 |
InChI Key |
OMOCWISOHOZMKW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2CCCNC2 |
Origin of Product |
United States |
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